Diltiazem

Calcium channel pharmacology Vascular selectivity Cardiovascular tissue assays

Procure the definitive d-cis stereoisomer of Diltiazem (CAS 42399-41-7), the archetypal benzothiazepine calcium channel blocker. Unlike dihydropyridines (e.g., nifedipine) that cause reflex tachycardia, or verapamil that induces profound negative inotropy, Diltiazem offers intermediate vascular-to-myocardial selectivity (factor 8.9) and a 3.9-fold weaker negative inotropic potency than verapamil. Essential for Langendorff heart preparations, excitation-contraction coupling studies, and benzothiazepine-receptor mapping. Only the d-cis form guarantees high-affinity binding at physiological temperature. Verify stereochemical identity via your COA before use.

Molecular Formula C22H26N2O4S
Molecular Weight 414.5 g/mol
CAS No. 42399-41-7
Cat. No. B1670644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiltiazem
CAS42399-41-7
SynonymsAldizem
Cardil
Cardizem
CRD 401
CRD-401
CRD401
Dilacor
Dilacor XR
Dilren
Diltiazem
Diltiazem Hydrochloride
Diltiazem Malate
Dilzem
Tiazac
Molecular FormulaC22H26N2O4S
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC
InChIInChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+/m1/s1
InChIKeyHSUGRBWQSSZJOP-RTWAWAEBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in methanol or chloroform
In water, 465 mg/l @ 25 °C
1.68e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Diltiazem (CAS 42399-41-7): Sourcing and Characterization Guide for the Prototypical Benzothiazepine Calcium Channel Blocker


Diltiazem (CAS 42399-41-7) is the archetypal benzothiazepine calcium channel blocker and one of only two clinically established non-dihydropyridine (non-DHP) L-type calcium channel antagonists, alongside verapamil [1]. As a non-DHP, diltiazem exhibits balanced cardiovascular activity with both vasodilatory and negative chronotropic/dromotropic effects, distinguishing it from dihydropyridines such as nifedipine which are predominantly vasoselective [2]. The compound exists as four stereoisomers (d-cis, l-cis, d-trans, l-trans), with the d-cis form representing the pharmacologically active configuration used in all therapeutic and research applications [3]. Diltiazem demonstrates a systemic clearance (CL) of approximately 0.9 L/h/kg and an elimination half-life of 3.0–4.5 hours in humans following oral administration, though sustained-release formulations extend the pharmacodynamic duration [4].

Why Diltiazem (CAS 42399-41-7) Cannot Be Casually Substituted with Other Calcium Channel Blockers


Within the calcium channel blocker class, diltiazem occupies a unique pharmacological niche that prevents straightforward substitution with either dihydropyridines (e.g., nifedipine, amlodipine) or the other non-dihydropyridine (verapamil). Diltiazem demonstrates intermediate vascular-to-myocardial selectivity with a selectivity factor of 8.9, positioned between the highly vasoselective dihydropyridines (felodipine: 103) and the non-selective verapamil (0.92) [1]. This translates to a distinct clinical and experimental profile: less reflex tachycardia than nifedipine, yet substantially less negative inotropy than verapamil (IC50 for myocardial depression: diltiazem 4524 nM vs verapamil 1163 nM) [2]. Furthermore, while both diltiazem and verapamil inhibit CYP3A4, diltiazem exhibits less potent enzyme inhibition, producing a different drug-drug interaction liability profile [3]. Procurement of the precise stereochemical form (d-cis) is also critical, as the l-cis and both trans isomers demonstrate 10- to >100-fold lower binding affinity to the benzothiazepine receptor [4].

Diltiazem (CAS 42399-41-7) Quantified Differentiation: Comparative Evidence for Scientific Selection


Diltiazem vs. Verapamil: 9.7-Fold Higher Vascular-to-Myocardial Selectivity Ratio

In a direct head-to-head in vitro comparison using isolated rat portal vein (vascular) and left ventricular papillary muscle (myocardial) preparations, diltiazem demonstrated a vascular-to-myocardial selectivity factor of 8.9. By contrast, verapamil exhibited a selectivity factor of 0.92, indicating essentially no preference for vascular over myocardial tissue [1]. The selectivity factor was calculated as the ratio of inhibitory potencies (pIC50 values) at equilibrium (t = infinity) between the two tissue preparations [1]. Felodipine, a dihydropyridine comparator, showed a selectivity factor of 103 [1].

Calcium channel pharmacology Vascular selectivity Cardiovascular tissue assays Drug screening

Diltiazem vs. Verapamil: 3.9-Fold Weaker Negative Inotropic Potency in Control Myocardium

In a direct head-to-head comparison using isovolumically beating perfused control rabbit hearts, diltiazem exhibited significantly weaker negative inotropic effects than verapamil. The median drug concentration producing 50% reduction of developed pressure (IC50) was 4524 ± 451 nM for diltiazem versus 1163 ± 131 nM for verapamil (P < 0.001) [1]. This represents a 3.9-fold difference in myocardial depressant potency [1]. In failing hearts subjected to pressure plus volume overload, the differential was maintained but with increased sensitivity for both agents: diltiazem IC50 decreased to 2691 ± 580 nM, while verapamil IC50 decreased to 604 ± 69 nM [1].

Myocardial contractility Negative inotropy Heart failure models Calcium channel blocker safety

Diltiazem Stereoisomers: d-cis Isomer Demonstrates Highest Binding Affinity to Benzothiazepine Receptor

Diltiazem possesses four stereoisomeric forms: d-cis, l-cis, d-trans, and l-trans. In competitive radioligand binding assays using d-cis-[3H]diltiazem and rabbit T-tubule calcium channel membranes, the potency order for inhibition of binding was: d-cis > l-cis > d-trans = l-trans [1]. The d-cis isomer produced the highest affinity displacement, while the d-trans and l-trans isomers exhibited the weakest and approximately equivalent activity [1]. The Hill slope for each inhibition curve was close to unity, indicating a single class of binding sites [1]. Only the d-cis isomer stimulated (+)-[3H]PN200-110 (dihydropyridine) binding at 37°C, whereas the other three isomers inhibited this binding [1].

Stereochemistry Receptor binding Calcium channel pharmacology Chiral separation

Diltiazem Metabolites: Parent Compound is More Potent Hypotensive Agent than M1 and M2 Metabolites

In a direct comparative study using an established rabbit model, diltiazem and its two major metabolites—deacetyldiltiazem (M1) and deacetyl-N-monodemethyldiltiazem (M2)—were administered separately as single 5 mg/kg intravenous doses [1]. Diltiazem produced the most potent reduction in both systolic and diastolic blood pressure among the three agents, despite all compounds reducing blood pressure [1]. The pharmacokinetic analysis revealed that diltiazem exhibited smaller systemic clearance (CL) and volume of distribution at steady state (Vdss) compared to the metabolites, resulting in higher plasma concentrations that likely contribute to its superior hypotensive potency [1]. Heart rate effects were highly variable and not statistically different among treatment groups (P > 0.05) [1].

Pharmacokinetics Metabolite pharmacology In vivo hemodynamics Drug metabolism

Diltiazem (CAS 42399-41-7) Optimal Application Scenarios Based on Comparative Evidence


Cardiovascular Pharmacology Studies Requiring Balanced Vascular and Cardiac Calcium Channel Blockade

Diltiazem is the optimal calcium channel blocker for experimental cardiovascular models where intermediate vascular-to-myocardial selectivity is required. As established in Section 3, diltiazem exhibits a selectivity factor of 8.9—significantly higher than verapamil (0.92) but markedly lower than dihydropyridines such as felodipine (103) [1]. This profile enables investigators to achieve meaningful vasodilation without the confounding reflex tachycardia associated with dihydropyridines or the profound negative inotropy of verapamil. Applications include isolated perfused heart preparations (Langendorff), vascular ring tension studies, and in vivo hemodynamic assessments where balanced L-type calcium channel blockade across vascular and cardiac tissues is desired [1].

Myocardial Function Studies and Heart Failure Models Requiring Minimal Negative Inotropic Confounding

For studies evaluating myocardial contractility, excitation-contraction coupling, or calcium handling in cardiac myocytes—particularly in heart failure or hypertrophy models—diltiazem offers a distinct advantage over verapamil. As quantified in Section 3, diltiazem demonstrates 3.9-fold weaker negative inotropic potency than verapamil in control myocardium (IC50 4524 nM vs 1163 nM) and 4.5-fold weaker potency in failing hearts (IC50 2691 nM vs 604 nM) [2]. This reduced myocardial depressant effect allows calcium channel blockade to be studied with substantially less direct suppression of contractile function, making diltiazem the preferred non-DHP calcium channel blocker for isolated cardiomyocyte studies, working heart preparations, and in vivo cardiac function assessments.

Stereospecific Calcium Channel Pharmacology and Benzothiazepine Receptor Characterization

Diltiazem is the essential reference standard for investigations of benzothiazepine binding sites on L-type calcium channels. As documented in Section 3, only the d-cis stereoisomer exhibits high-affinity binding and positive allosteric modulation of dihydropyridine binding at physiological temperature; the l-cis, d-trans, and l-trans isomers display reduced or absent activity [3]. This stereospecificity is critical for receptor mapping studies, allosteric modulator screening, and structure-activity relationship (SAR) programs targeting the benzothiazepine receptor domain. Procurement of authenticated d-cis diltiazem is mandatory for competitive binding assays using d-cis-[3H]diltiazem radioligand or for studies examining benzothiazepine-dihydropyridine allosteric coupling [3].

In Vivo Hemodynamic Studies Using Acute Intravenous Administration Paradigms

For acute in vivo studies evaluating blood pressure regulation, vascular resistance, or autonomic cardiovascular reflexes, diltiazem provides reliable and interpretable hemodynamic responses. As established in Section 3, diltiazem produces greater hypotensive effects than its major metabolites (M1 and M2) when administered intravenously at equivalent doses, owing to smaller clearance and volume of distribution [4]. This makes diltiazem the appropriate reference standard for dose-response studies in rodent, rabbit, or canine models of hypertension. Importantly, the absence of statistically significant heart rate differences among diltiazem and its metabolites indicates that the parent compound's hemodynamic effects can be studied without major heart rate confounding [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diltiazem

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.